3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate
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Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that combines several functional groups, including a benzisoxazole ring, a methoxyphenoxy group, and an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenyl derivatives with nitriles under acidic conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzisoxazole intermediate with 3-methoxyphenol in the presence of a base such as potassium carbonate.
Introduction of the Isonicotinate Group: The final step involves the esterification of the benzisoxazole derivative with isonicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group in the benzisoxazole precursor can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amino derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzisoxazole ring can engage in π-π stacking interactions, while the methoxyphenoxy group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl acetate
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl benzoate
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl propionate
Uniqueness
Compared to similar compounds, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate stands out due to the presence of the isonicotinate group, which can enhance its biological activity and binding properties. The combination of the benzisoxazole ring with the methoxyphenoxy and isonicotinate groups provides a unique structural framework that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C21H16N2O5 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16N2O5/c1-25-15-3-2-4-16(11-15)26-13-19-18-6-5-17(12-20(18)28-23-19)27-21(24)14-7-9-22-10-8-14/h2-12H,13H2,1H3 |
InChI Key |
JXTXFWINOLILDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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